MACLURA POMIFERA LECTIN
MACLURA POMIFERA LECTIN
Brand Name:
Vulcanchem
CAS No.:
103530-99-0
VCID:
VC0189091
InChI:
InChI=1S/C110H207N2O23P/c1-8-15-22-29-36-43-45-46-48-55-62-68-75-81-98(117)128-91(78-71-64-57-50-39-32-25-18-11-4)85-96(115)111-103-107(133-101(120)84-90(114)77-70-63-56-49-38-31-24-17-10-3)105(122)95(131-109(103)123)89-127-110-104(112-97(116)86-92(79-72-65-58-51-40-33-26-19-12-5)129-99(118)82-74-67-60-53-42-35-28-21-14-7)108(106(94(88-113)132-110)135-136(124,125)126)134-102(121)87-93(80-73-66-59-52-41-34-27-20-13-6)130-100(119)83-76-69-61-54-47-44-37-30-23-16-9-2/h90-95,103-110,113-114,122-123H,8-89H2,1-7H3,(H,111,115)(H,112,116)(H2,124,125,126)/t90-,91-,92-,93-,94+,95+,103+,104+,105+,106+,107+,108+,109-,110+/m0/s1
SMILES:
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O
Molecular Formula:
C110H207N2O23P
Molecular Weight:
1956.8 g/mol
MACLURA POMIFERA LECTIN
CAS No.: 103530-99-0
Main Products
VCID: VC0189091
Molecular Formula: C110H207N2O23P
Molecular Weight: 1956.8 g/mol
CAS No. | 103530-99-0 |
---|---|
Product Name | MACLURA POMIFERA LECTIN |
Molecular Formula | C110H207N2O23P |
Molecular Weight | 1956.8 g/mol |
IUPAC Name | [(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate |
Standard InChI | InChI=1S/C110H207N2O23P/c1-8-15-22-29-36-43-45-46-48-55-62-68-75-81-98(117)128-91(78-71-64-57-50-39-32-25-18-11-4)85-96(115)111-103-107(133-101(120)84-90(114)77-70-63-56-49-38-31-24-17-10-3)105(122)95(131-109(103)123)89-127-110-104(112-97(116)86-92(79-72-65-58-51-40-33-26-19-12-5)129-99(118)82-74-67-60-53-42-35-28-21-14-7)108(106(94(88-113)132-110)135-136(124,125)126)134-102(121)87-93(80-73-66-59-52-41-34-27-20-13-6)130-100(119)83-76-69-61-54-47-44-37-30-23-16-9-2/h90-95,103-110,113-114,122-123H,8-89H2,1-7H3,(H,111,115)(H,112,116)(H2,124,125,126)/t90-,91-,92-,93-,94+,95+,103+,104+,105+,106+,107+,108+,109-,110+/m0/s1 |
Standard InChIKey | AJTUNRJTNFESSC-DPBDWXOKSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)O[C@@H](CCCCCCCCCCC)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)OC(=O)C[C@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)C[C@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)C[C@H](CCCCCCCCCCC)O |
SMILES | CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O |
PubChem Compound | 451715 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume